molecular formula C9H16O2 B15304242 (1S,2R,5R)-3-Oxabicyclo[3.3.1]nonan-2-ylmethanol

(1S,2R,5R)-3-Oxabicyclo[3.3.1]nonan-2-ylmethanol

Cat. No.: B15304242
M. Wt: 156.22 g/mol
InChI Key: DIHIWCJSNJNSKG-VGMNWLOBSA-N
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Description

rac-[(1R,2S,5S)-3-oxabicyclo[331]nonan-2-yl]methanol is a bicyclic compound featuring an oxabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor.

    Oxidation: The precursor undergoes oxidation to introduce the oxabicyclo structure.

    Reduction: Subsequent reduction steps are employed to achieve the desired stereochemistry.

    Methanol Addition: Finally, methanol is added to the structure to form the methanol derivative.

Industrial Production Methods

Industrial production of rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to maintain reaction conditions.

    Purification: Advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol exerts its effects involves interaction with specific molecular targets and pathways. This includes:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Oxcarbazepine: A structurally related compound used in medicine.

    Comazaphilone I: A newly discovered compound with a similar bicyclic structure.

Uniqueness

rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol is unique due to its specific stereochemistry and potential applications across various fields. Its distinct oxabicyclo structure sets it apart from other similar compounds.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

[(1S,2R,5R)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol

InChI

InChI=1S/C9H16O2/c10-5-9-8-3-1-2-7(4-8)6-11-9/h7-10H,1-6H2/t7-,8+,9+/m1/s1

InChI Key

DIHIWCJSNJNSKG-VGMNWLOBSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H](C1)[C@@H](OC2)CO

Canonical SMILES

C1CC2CC(C1)C(OC2)CO

Origin of Product

United States

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